2-Chloro-4-(3-nitrophenyl)pyridine
Description
2-Chloro-4-(3-nitrophenyl)pyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a 3-nitrophenyl group at the 4-position. Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties .
Properties
Molecular Formula |
C11H7ClN2O2 |
|---|---|
Molecular Weight |
234.64 g/mol |
IUPAC Name |
2-chloro-4-(3-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-7-9(4-5-13-11)8-2-1-3-10(6-8)14(15)16/h1-7H |
InChI Key |
UJHHNYYOKSCBHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-nitrophenyl)pyridine can be achieved through several methods. One common approach involves the nitration of 2-chloro-4-phenylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-(3-nitrophenyl)pyridine may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(3-nitrophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines), solvents (e.g., ethanol), and mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and ethanol as a solvent.
Coupling: Boronic acids, palladium catalyst, and base (e.g., potassium carbonate) in an organic solvent.
Major Products:
Substitution: Amino or thiol derivatives of the original compound.
Reduction: 2-Chloro-4-(3-aminophenyl)pyridine.
Coupling: Various biaryl derivatives depending on the boronic acid used.
Scientific Research Applications
Chemistry: 2-Chloro-4-(3-nitrophenyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. For example, imidazo[4,5-b]pyridine derivatives synthesized from 2-Chloro-4-(3-nitrophenyl)pyridine have shown promise as dual inhibitors of FLT3/aurora kinases for the treatment of acute myeloid leukemia .
Industry: The compound is also utilized in the development of materials with specific electronic properties, making it valuable in the field of material science .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-nitrophenyl)pyridine and its derivatives often involves interactions with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with biological receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Structural and Physical Properties of Pyridine Derivatives
Key Observations :
- Core Structure: Pyridine vs. Pyrimidines (e.g., ) are more electron-deficient, enhancing reactivity in cross-coupling reactions .
- Substituent Effects : The 3-nitrophenyl group in the target compound is electron-withdrawing, likely reducing electron density on the pyridine ring compared to analogs with alkyl or alkoxy groups (e.g., difluoromethoxy in ).
- Melting Points: High melting points (268–287°C) in analogs suggest strong intermolecular interactions, possibly due to hydrogen bonding from amino groups or π-π stacking from aryl substituents .
Key Observations :
- Insecticidal Activity : Chloro and nitro groups (as in the target compound) may enhance bioactivity, as seen in cyclopenta[c]pyridines with trifluoromethoxy substituents .
- Antimicrobial Potential: Pyridine hybrids with benzimidazole () demonstrate that additional heterocycles can broaden biological activity, suggesting that the nitro group in the target compound could be leveraged for similar purposes .
- Pharmaceutical Intermediates : The piperidinylmethyl derivative () underscores the role of chloro-pyridines in drug synthesis, particularly when modified with basic amines for salt formation .
Spectroscopic and Analytical Data
- 1H NMR Trends : In , pyridine derivatives show distinct δH shifts for aromatic protons (6.8–8.5 ppm), influenced by electron-withdrawing substituents like nitro groups . The target compound’s 3-nitrophenyl group would likely deshield adjacent protons, producing characteristic splits in the 7.5–8.5 ppm range.
- Purity and Yield : reports high-purity pyrimidine derivatives (confirmed via 1H NMR), suggesting that similar analytical rigor applies to the target compound .
Biological Activity
2-Chloro-4-(3-nitrophenyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and urease inhibitory properties, supported by various research findings and case studies.
Chemical Structure
The molecular formula of 2-Chloro-4-(3-nitrophenyl)pyridine is CHClNO. Its structure features a pyridine ring substituted with a chlorine atom and a nitrophenyl group, which may influence its biological properties.
Antimicrobial Activity
Research has demonstrated that pyridine derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to 2-Chloro-4-(3-nitrophenyl)pyridine have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Pyridine Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5b | Staphylococcus aureus | 2.0 µM |
| 5c | Escherichia coli | 2.13 µM |
| 7e | Pseudomonas aeruginosa | 3.01 µM |
These results indicate that modifications in the pyridine structure can enhance antimicrobial potency, suggesting that 2-Chloro-4-(3-nitrophenyl)pyridine may also possess similar activities due to its structural characteristics .
Urease Inhibition
Urease is an enzyme critical for the survival of certain pathogens, including Helicobacter pylori. Inhibiting urease activity is a promising strategy for treating infections caused by these bacteria.
Urease Inhibition Studies
In vitro studies have shown that derivatives of pyridine compounds can effectively inhibit urease. For example:
- Compound 5b exhibited an IC value of 2.0 ± 0.73 µM , significantly lower than the standard thiourea (IC = 23.2 ± 11.0 µM ).
- Compound 7e demonstrated an IC of 3.01 ± 0.45 µM , indicating strong inhibitory potential .
These findings suggest that the presence of electron-withdrawing groups like chlorine and nitro enhances the urease inhibition efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine derivatives has been explored in various studies. Compounds with similar structures have shown promising results in reducing inflammation markers in cellular models.
Case Study: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of pyridine derivatives found that certain compounds significantly reduced nitric oxide production and pro-inflammatory cytokines in macrophage cell lines. This suggests that 2-Chloro-4-(3-nitrophenyl)pyridine could potentially exhibit similar anti-inflammatory properties .
Hemolysis Potential
Assessing the hemolytic activity of compounds is crucial for evaluating their safety profiles. Research indicates that some derivatives show low hemolytic activity, making them suitable for therapeutic applications.
Hemolysis Data
In studies involving related compounds, 7e and 7h displayed favorable biocompatibility with human blood cells at concentrations near physiological levels, indicating a low risk of hemolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
